Product packaging for 4-bromo-7-methoxy-2,3-dihydro-1H-indole(Cat. No.:)

4-bromo-7-methoxy-2,3-dihydro-1H-indole

Cat. No.: B7872662
M. Wt: 228.09 g/mol
InChI Key: MXYNQADQNSWJKN-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2,3-dihydro-1H-indole (CAS 1247915-41-8) is a brominated, partially saturated indole derivative of high interest in medicinal and organic chemistry. With a molecular formula of C 9 H 10 BrNO and a molecular weight of 228.09 , this compound serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. The indole nucleus is a near-ubiquitous component in biologically active compounds and natural products, known for its diverse pharmacological potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities . The presence of both a bromo substituent and a methoxy group on the indole ring system makes this compound a particularly valuable synthetic intermediate. The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the rapid exploration of structure-activity relationships (SAR) . The methoxy group can influence the electronic properties of the molecule and contribute to binding affinity with biological targets . This compound is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B7872662 4-bromo-7-methoxy-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYNQADQNSWJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 7 Methoxy 2,3 Dihydro 1h Indole

Regioselective Bromination Strategies for the Indoline (B122111) Core

The introduction of a bromine atom at the C4 position of the 7-methoxyindoline core is a critical step that requires high regioselectivity to avoid the formation of unwanted isomers. The electron-donating nature of the methoxy (B1213986) group and the nitrogen atom of the indoline ring activates the aromatic system towards electrophilic attack, primarily at the ortho and para positions.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. For the synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-indole, the starting material would typically be N-protected 7-methoxy-2,3-dihydro-1H-indole. The directing effects of the methoxy group (ortho, para-directing) and the N-acyl group (ortho, para-directing) are crucial in determining the position of bromination. The C4 position is ortho to the methoxy group and meta to the N-acyl group, making direct bromination a feasible yet challenging approach that often requires careful optimization of reaction conditions to achieve the desired regioselectivity.

A common reagent for such transformations is N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent compared to elemental bromine. manac-inc.co.jpwikipedia.org The reaction is typically carried out in a suitable solvent, and the choice of solvent can significantly influence the regioselectivity of the bromination. manac-inc.co.jp For instance, the bromination of activated aromatic compounds with NBS in solvents like DMF has been shown to favor para-substitution. wikipedia.org

Table 1: Hypothetical Conditions for Electrophilic Bromination of N-Acyl-7-methoxyindoline

EntryBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Putative Outcome
1NBSCH2Cl2None0 to rtMixture of isomers, potential for C4, C5, and C6 bromination
2NBSDMFNonertIncreased selectivity for para-substitution (C4)
3Br2Acetic AcidNonertLower selectivity, potential for over-bromination

This table presents plausible conditions based on general principles of electrophilic aromatic substitution on activated aromatic systems. Specific yields and isomer ratios would require experimental verification.

Directed Ortho Metalation (DoM) Guided Halogenation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org For the synthesis of this compound, both the N-protected amino group and the methoxy group can act as DMGs. wikipedia.org

A plausible synthetic route would involve the protection of the indoline nitrogen, for example as a carbamate (B1207046) (e.g., Boc), which is known to be an effective DMG. nih.gov The methoxy group at C7 would also direct the metalation to the ortho positions. The C6 position is sterically more accessible, but the C4 position is also a potential site for metalation. By carefully choosing the base and reaction conditions, it may be possible to achieve selective lithiation at the C4 position, which can then be quenched with a bromine source like 1,2-dibromoethane (B42909) or hexabromoethane (B14528) to install the bromine atom.

Table 2: Proposed Reaction Parameters for DoM of N-Boc-7-methoxyindoline

EntryBaseSolventTemperature (°C)Bromine SourceAnticipated Product
1n-BuLi/TMEDATHF-781,2-DibromoethaneN-Boc-4-bromo-7-methoxy-2,3-dihydro-1H-indole
2s-BuLiTHF/Hexane-78C2Br2F4N-Boc-4-bromo-7-methoxy-2,3-dihydro-1H-indole
3LDATHF-78NBSN-Boc-4-bromo-7-methoxy-2,3-dihydro-1H-indole

This table outlines a conceptual approach based on established DoM principles. The regioselectivity and yield would be highly dependent on the interplay between the two directing groups and steric factors.

Installation of the Methoxy Group on the 2,3-Dihydro-1H-indole System

An alternative synthetic strategy involves the introduction of the methoxy group at a later stage, for instance, onto a pre-existing bromo-substituted indoline core.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) can be employed to introduce a methoxy group by displacing a suitable leaving group, such as a halogen, from an activated aromatic ring. For this strategy to be viable for the synthesis of this compound, a starting material such as 4,7-dibromo-2,3-dihydro-1H-indole would be required. The presence of two bromine atoms allows for the potential for selective substitution. The reaction with a nucleophile like sodium methoxide (B1231860) would proceed via an addition-elimination mechanism. The regioselectivity of the substitution would be influenced by the electronic effects of the substituents and the relative stability of the Meisenheimer intermediate.

Palladium-Catalyzed Aryl Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers. wikipedia.org This reaction allows for the coupling of an alcohol with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.org In the context of synthesizing this compound, this methodology could be applied by reacting N-protected 4,7-dibromo-2,3-dihydro-1H-indole with methanol (B129727) or a methoxide source. The choice of phosphine (B1218219) ligand is critical for the efficiency and selectivity of the reaction.

Table 3: Representative Conditions for Buchwald-Hartwig Etherification

EntryPalladium SourceLigandBaseSolventTemperature (°C)
1Pd(OAc)2BINAPNaOt-BuToluene100
2Pd2(dba)3XPhosK3PO4Dioxane110
3PdCl2(dppf)dppfCs2CO3Toluene100

This table illustrates typical conditions for the Buchwald-Hartwig etherification. The specific substrate may require optimization of these parameters for optimal yield and selectivity.

Cyclization and Ring-Closing Methodologies for the Dihydroindole Moiety

One powerful approach is the reductive cyclization of a substituted o-nitrostyrene. nih.govresearchgate.netunimi.itmdpi.comthieme-connect.de For the synthesis of this compound, a plausible precursor would be 2-bromo-5-methoxy-1-nitro-3-(vinyl)benzene. The reduction of the nitro group, often with a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source, can lead to an in-situ cyclization to form the indoline ring. This method is attractive due to its potential for generating the heterocyclic core in a single, often high-yielding, step.

Table 4: General Conditions for Reductive Cyclization of o-Nitrostyrenes

EntryReducing AgentCatalystSolventTemperature (°C)
1H2 (balloon)Pd/CEthanolrt
2Hydrazine hydrateFe/CMethanolReflux
3Sodium dithioniteWater/THFrt

This table provides examples of common conditions for the reductive cyclization of o-nitrostyrenes. The choice of reagents can be tailored based on the specific substituents present on the aromatic ring.

Reductive Cyclization Pathways

Reductive cyclization is a prominent strategy for the formation of the indoline ring system. This approach typically involves the reduction of a nitro group on a benzene (B151609) ring, which is ortho-substituted with a two-carbon side chain containing a latent electrophilic center. The subsequent intramolecular cyclization of the resulting amino group onto the side chain yields the dihydroindole structure.

A common precursor for such a pathway would be a derivative of 2-nitrotoluene (B74249) or a related styrene. For the target molecule, a plausible starting material is 1-bromo-4-methoxy-2-nitro-3-(2-oxoethyl)benzene. The synthesis would proceed via the following conceptual steps:

Preparation of the Precursor : The synthesis begins with an appropriately substituted benzene ring, such as 3-bromo-6-methoxytoluene. Nitration followed by functionalization of the methyl group would lead to the required 2-nitrophenylacetaldehyde derivative.

Reduction of the Nitro Group : The nitro group is selectively reduced to an amine. Common reagents for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.

Intramolecular Cyclization : The newly formed aniline (B41778) derivative undergoes spontaneous or acid-catalyzed intramolecular cyclization. The amino group attacks the aldehyde, forming an enamine which then cyclizes to afford the 2,3-dihydro-1H-indole ring.

An alternative reductive cyclization involves the catalytic hydrogenation of a substituted 4-(2-nitrophenyl)-3-oxobutanoate. This method can lead directly to the dihydroindole (indoline) derivative in a single step, bypassing the isolation of the indole (B1671886) intermediate. mdpi.com

Table 1: Comparison of Reagents for Nitro Group Reduction

Reagent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation (H₂, Pd/C) H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) Clean reaction, high yield Requires specialized hydrogenation equipment
Tin(II) Chloride (SnCl₂) HCl, EtOH Effective for various substrates Produces tin-based waste

| Iron (Fe) / Acetic Acid | Fe powder, acetic acid | Inexpensive, environmentally benign | Can require harsh conditions, workup can be tedious |

Intramolecular Annulation Reactions

Intramolecular annulation provides another powerful route to the 2,3-dihydro-1H-indole core. This strategy involves the formation of one of the rings of the bicyclic system by creating two new bonds in a single operation, starting from a suitably functionalized acyclic precursor. Palladium-catalyzed reactions are particularly prevalent in this area. mdpi.com

A representative approach could start with a 2-alkynyl aniline derivative. For the synthesis of this compound, a hypothetical precursor would be N-protected 2-amino-3-bromo-6-methoxyphenylacetylene. The key steps would be:

Synthesis of the Aniline Precursor : Starting from 2-amino-3-bromo-6-methoxyphenol, attachment of an alkyne-containing side chain is performed.

Palladium-Catalyzed Cyclization : The N-protected 2-alkynylaniline is subjected to a palladium catalyst, such as palladium acetate (B1210297), which facilitates the intramolecular cyclization to form the indole ring. organic-chemistry.org Subsequent reduction would yield the desired dihydroindole.

Another method involves the N-bromosuccinimide (NBS)-induced intramolecular annulation of substrates like 3-(1H-indol-3-yl)-N-alkoxypropanamide. rsc.org This reaction proceeds under mild conditions and can be directed to form fused or spirocyclic indoline systems depending on the substituents on the indole ring. rsc.org

Stereoselective Synthesis of Enantiopure this compound

Many applications of substituted indolines require enantiomerically pure forms. This necessitates stereoselective synthetic methods, which can be broadly categorized into two main approaches: asymmetric synthesis using chiral catalysts or auxiliaries, and the resolution of racemic mixtures.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often achieved by using a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org

Evans Auxiliaries : Chiral oxazolidinones, known as Evans auxiliaries, can be attached to a precursor molecule. For instance, an acrylic acid derivative of the indoline precursor could be coupled with an Evans auxiliary. Subsequent cyclization reactions would proceed with high diastereoselectivity, guided by the steric influence of the auxiliary. researchgate.net The auxiliary is then cleaved to yield the enantiopure product.

Sulfur-Based Auxiliaries : Chiral auxiliaries based on sulfur, such as indene-based thiazolidinethiones, have demonstrated high effectiveness in reactions like acetate aldol (B89426) additions, providing excellent yields and high diastereoselectivity. scielo.org.mx

Pseudoephedrine : Pseudoephedrine can serve as a chiral auxiliary by forming an amide with a carboxylic acid precursor. The subsequent cyclization is directed by the stereocenters of the pseudoephedrine molecule. wikipedia.org

Catalytic asymmetric synthesis employs a chiral catalyst to induce enantioselectivity. For instance, a transition metal catalyst complexed with a chiral ligand could be used in the reductive cyclization or annulation steps to favor the formation of one enantiomer over the other.

Table 2: Overview of Common Chiral Auxiliaries

Chiral Auxiliary Type Typical Application Removal
Evans Oxazolidinones Amino acid-derived Aldol, Alkylation, Conjugate Addition Hydrolysis, Reductive Cleavage
Oppolzer's Camphorsultam Terpene-derived Diels-Alder, Alkylation Hydrolysis (LiOH/H₂O₂)
Enders' SAMP/RAMP Amino acid-derived Asymmetric Alkylation of Ketones/Aldehydes Ozonolysis

| Pseudoephedrine | Alkaloid | Asymmetric Alkylation | Amide Cleavage |

Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. slideshare.net The most common chemical method involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated. wikipedia.orgspcmc.ac.in

Formation of Diastereomeric Salts : Since this compound is a secondary amine, it is basic. It can be reacted with a chiral acid, known as a resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. spcmc.ac.innih.govpharmaguideline.com This reaction forms a pair of diastereomeric salts.

Separation : The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.org This technique is known as fractional crystallization.

Liberation of Enantiomer : After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. The resolving agent can often be recovered and reused. nih.gov

Flow Chemistry Applications in the Synthesis of 2,3-Dihydro-1H-indole Derivatives

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical production where reactions are run in a continuously flowing stream through a reactor. cardiff.ac.uk This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. mdpi.comresearchgate.net

The synthesis of indole and its derivatives is well-suited to flow chemistry. mdpi.com For example, the Fischer indole synthesis has been successfully adapted to continuous flow systems, often utilizing microwave assistance to achieve rapid reaction times and high throughput. researchgate.net Similarly, reductive cyclizations can be performed in flow reactors, such as an H-cube system, which uses a catalyst cartridge (e.g., 10 mol% Pd/C) and in-situ hydrogen generation. mdpi.com This setup allows for precise control over temperature, pressure, and flow rate, leading to high conversion and selectivity. mdpi.com

For the synthesis of this compound, a multi-step flow process could be envisioned:

Precursor Synthesis : The initial steps to build the substituted nitrophenyl precursor could be performed in sequential flow reactors.

Reductive Cyclization : The precursor solution would then be pumped through a heated reactor column packed with a hydrogenation catalyst to effect the reductive cyclization to the indoline ring system.

In-line Purification : The output stream could be passed through scavenging cartridges to remove byproducts and unreacted reagents, simplifying the final work-up. uc.pt

The adoption of flow chemistry for the synthesis of complex heterocyclic molecules like this compound represents a significant step towards more efficient, sustainable, and safer chemical manufacturing. uc.pt

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-nitrotoluene
1-bromo-4-methoxy-2-nitro-3-(2-oxoethyl)benzene
3-bromo-6-methoxytoluene
Palladium on carbon (Pd/C)
Tin(II) chloride (SnCl₂)
Iron (Fe)
Acetic acid
4-(2-nitrophenyl)-3-oxobutanoate
N-protected 2-amino-3-bromo-6-methoxyphenylacetylene
2-amino-3-bromo-6-methoxyphenol
Palladium acetate
N-bromosuccinimide (NBS)
3-(1H-indol-3-yl)-N-alkoxypropanamide
Evans Oxazolidinones
Oppolzer's Camphorsultam
Enders' SAMP/RAMP
Pseudoephedrine
(+)-Tartaric acid
(-)-Mandelic acid

Advanced Derivatization and Functionalization Strategies of the 4 Bromo 7 Methoxy 2,3 Dihydro 1h Indole Scaffold

Modification at the Bromine Moiety

The bromine atom at the C4-position of the indoline (B122111) ring serves as a key functional group for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 4-position of the dihydroindole scaffold is amenable to these transformations, enabling the introduction of a wide range of substituents. For these reactions to proceed efficiently, protection of the indole (B1671886) nitrogen, often with a Boc (tert-butoxycarbonyl) or acetyl group, is typically required to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This strategy is widely used to synthesize biaryl and heteroaryl structures. The Suzuki-Miyaura coupling of N-protected 4-bromo-7-methoxy-2,3-dihydro-1H-indole with various arylboronic acids allows for the synthesis of 4-aryl-7-methoxyindoline derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. The reaction of N-protected this compound with various acrylates or styrenes can yield the corresponding 4-vinyl-substituted indolines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. The Sonogashira coupling of N-protected this compound with a variety of terminal alkynes is a key step in the synthesis of precursors for more complex heterocyclic systems and conjugated materials.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the this compound Scaffold
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O4-Phenyl-7-methoxy-2,3-dihydro-1H-indole
Suzuki-MiyauraThiophene-2-boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O4-(Thiophen-2-yl)-7-methoxy-2,3-dihydro-1H-indole
HeckEthyl acrylatePd(OAc)₂/P(o-tolyl)₃Et₃NDMFEthyl (E)-3-(7-methoxy-2,3-dihydro-1H-indol-4-yl)acrylate
HeckStyrenePd(OAc)₂KOAcDMA4-((E)-2-Phenylvinyl)-7-methoxy-2,3-dihydro-1H-indole
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF4-(Phenylethynyl)-7-methoxy-2,3-dihydro-1H-indole
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIDiisopropylamineToluene4-((Trimethylsilyl)ethynyl)-7-methoxy-2,3-dihydro-1H-indole

Nucleophilic Displacement of Bromide

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, palladium-catalyzed cross-coupling reactions with nucleophiles, such as the Buchwald-Hartwig amination, provide an effective method for the formation of carbon-nitrogen and carbon-sulfur bonds.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. The amination of N-protected this compound provides a direct route to 4-amino-7-methoxyindoline derivatives, which are valuable intermediates for the synthesis of biologically active compounds.

Reactions with sulfur nucleophiles, such as thiols, can also be achieved under palladium catalysis to yield 4-thioether derivatives.

Table 2: Examples of Nucleophilic Displacement Reactions on the this compound Scaffold
Reaction TypeNucleophileCatalyst/LigandBaseSolventProduct
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃/BINAPNaOtBuToluene4-(Morpholin-4-yl)-7-methoxy-2,3-dihydro-1H-indole
Buchwald-Hartwig AminationAniline (B41778)Pd(OAc)₂/XPhosCs₂CO₃Dioxane4-(Phenylamino)-7-methoxy-2,3-dihydro-1H-indole
ThiolationBenzenethiolPd₂(dba)₃/XantphosK₃PO₄Toluene4-(Phenylthio)-7-methoxy-2,3-dihydro-1H-indole

Functionalization of the Methoxy (B1213986) Group

The methoxy group at the C7-position offers another avenue for structural modification, primarily through demethylation to the corresponding phenol, which can then be further functionalized.

Demethylation and Subsequent Alkylation/Acylation

The cleavage of the methyl ether to reveal the free hydroxyl group is a common strategy in natural product synthesis and medicinal chemistry. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. The resulting 4-bromo-7-hydroxy-2,3-dihydro-1H-indole is a versatile intermediate that can undergo various O-alkylation and O-acylation reactions.

Alkylation: The phenolic hydroxyl group can be alkylated using a variety of alkyl halides in the presence of a base such as potassium carbonate or cesium carbonate. This allows for the introduction of diverse alkyl chains, including those with additional functional groups.

Acylation: Acylation of the hydroxyl group can be achieved using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine, leading to the formation of ester derivatives.

Table 3: Functionalization of the Methoxy Group
Reaction StepReagentBaseSolventProduct
DemethylationBBr₃-Dichloromethane4-Bromo-7-hydroxy-2,3-dihydro-1H-indole
AlkylationEthyl iodideK₂CO₃Acetone4-Bromo-7-ethoxy-2,3-dihydro-1H-indole
AcylationAcetyl chloridePyridineDichloromethane(4-Bromo-2,3-dihydro-1H-indol-7-yl) acetate (B1210297)

Oxidation Reactions

Oxidation of the methoxy group on the dihydroindole core is a less common transformation. Under certain oxidative conditions, particularly on the dearomatized indole ring, the methoxy group could potentially be susceptible to cleavage or further oxidation, although this is highly dependent on the specific reagents and reaction conditions employed. Research in this area for this specific scaffold is limited.

Electrophilic and Nucleophilic Substitutions on the Dihydroindole Core (excluding positions 4 and 7)

The dihydroindole core, while less reactive than the parent indole, can still undergo electrophilic substitution reactions on the benzene (B151609) ring at the C5 and C6 positions. The directing effects of the existing bromo and methoxy substituents will influence the regioselectivity of these reactions. The methoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. Given the substitution pattern, electrophilic attack would be expected to favor the C5 and C6 positions.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially be performed on the N-protected this compound. Careful control of reaction conditions is necessary to achieve selectivity and avoid unwanted side reactions. For instance, nitration could introduce a nitro group at the C5 or C6 position, which can be further transformed into other functional groups.

Nucleophilic substitution on the dihydroindole core (excluding the C4-bromo position) is generally not feasible unless activated by strongly electron-withdrawing groups, which are not present in the parent scaffold.

Table 4: Potential Electrophilic Substitutions on the Dihydroindole Core
Reaction TypeReagentConditionsPotential Product(s)
NitrationHNO₃/H₂SO₄Low temperature4-Bromo-7-methoxy-5-nitro-2,3-dihydro-1H-indole and/or 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-indole
HalogenationN-Bromosuccinimide (NBS)CH₂Cl₂, rt4,5-Dibromo-7-methoxy-2,3-dihydro-1H-indole and/or 4,6-Dibromo-7-methoxy-2,3-dihydro-1H-indole
Friedel-Crafts AcylationAcetyl chloride/AlCl₃CS₂, low temperature1-(4-Bromo-7-methoxy-2,3-dihydro-1H-indol-5-yl)ethanone and/or 1-(4-Bromo-7-methoxy-2,3-dihydro-1H-indol-6-yl)ethanone

Reactions at the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine (N-H) of the dihydroindole ring is a primary site for functionalization. Its reactivity is central to modifying the scaffold's properties and for installing groups that can direct further reactions.

N-Alkylation: This fundamental transformation involves the attachment of an alkyl group to the nitrogen atom. It is typically achieved by treating the dihydroindole with an alkylating agent in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure high yields. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).

N-Acylation: The introduction of an acyl group to the nitrogen atom is another key modification, yielding N-acylindolines. These derivatives are important in their own right and as intermediates for further transformations. Traditional methods employ reactive acylating agents like acyl chlorides or anhydrides. More contemporary, chemoselective methods have been developed to accommodate sensitive functional groups. beilstein-journals.org For instance, the use of thioesters as the acyl source, promoted by a base such as cesium carbonate (Cs₂CO₃), provides a mild and efficient route to N-acylated indoles and related heterocycles, tolerating a wide array of functional groups. beilstein-journals.org This method's compatibility with functionalities like methoxy and halogen groups makes it highly suitable for the this compound scaffold. beilstein-journals.org

Below is a table summarizing common N-functionalization strategies applicable to the target scaffold.

Reaction Type Reagents & Conditions Product Type Key Features
N-Alkylation Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N-Alkyl-4-bromo-7-methoxyindolineForms a stable C-N bond; introduces alkyl diversity.
N-Acylation Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine)N-Acyl-4-bromo-7-methoxyindolineForms an amide bond; useful for installing directing or protecting groups.
Chemoselective N-Acylation Thioester (RCOSR'), Base (e.g., Cs₂CO₃), Solvent (e.g., Xylene), HeatN-Acyl-4-bromo-7-methoxyindolineMild conditions, high functional group tolerance. beilstein-journals.org
Palladium-Catalyzed N-Arylation Aryl halide (Ar-X), Pd catalyst, Ligand, BaseN-Aryl-4-bromo-7-methoxyindolineForms a C(aryl)-N bond, a core reaction in cross-coupling chemistry.

Functionalization at C-2 and C-3 Positions

Functionalizing the saturated C-2 and C-3 positions of the 2,3-dihydro-1H-indole core presents a different challenge compared to the aromatic indole system. These transformations typically involve the generation of reactive intermediates from the N-acylated precursor or dearomatization strategies starting from an indole.

Strategies for modifying these positions often begin with the N-acylated dihydroindole to increase the acidity of the adjacent C-2 protons.

α-Lithiation and Electrophilic Quench: Treatment of an N-acyl dihydroindole (e.g., N-Boc-indoline) with a strong base like sec-butyllithium (B1581126) can deprotonate the C-2 position. The resulting carbanion can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides) to introduce substituents at the C-2 position.

Oxidative Functionalization: The C2–C3 π bond of an indole can be activated through oxidation to generate intermediates that lead to oxygen-containing indolines. rsc.org While this is a dearomatization approach, it highlights a method for producing C2/C3-functionalized indoline cores.

Radical Reactions: Radical-based methods can also be employed to introduce functionality. For instance, radical cyclization processes can be used to construct the dihydroindole ring system itself, with substituents incorporated during the process. nih.gov

The following table outlines conceptual strategies for functionalizing the C-2 and C-3 positions.

Strategy Starting Material Key Reagents Intermediate/Process Product
α-Functionalization N-Acyl-4-bromo-7-methoxyindolineStrong base (e.g., s-BuLi), Electrophile (E⁺)C-2 carbanion formationC-2 substituted dihydroindole
Dearomative Hydroarylation 7-MethoxyindoleStrong acid (e.g., TfOH), Arene nucleophileC-3 indolium cation formation nih.gov3-Aryl-7-methoxyindoline nih.gov
Oxidative Cyclization Substituted IndoleOxidant (e.g., FeCl₃)Intramolecular cyclizationPolycyclic indolinone derivatives researchgate.net

Directed Functionalization using Temporary Directing Groups

Directing group (DG) strategies represent a powerful tool for achieving regioselective C-H bond functionalization, particularly on the otherwise less reactive carbocyclic (benzene) ring of the indole or dihydroindole scaffold. nih.govnih.gov This approach overcomes issues of inherent substrate reactivity by positioning a metal catalyst in close proximity to a specific C-H bond.

For the this compound scaffold, a directing group is typically installed at the nitrogen atom. This group, often a monodentate or bidentate nitrogen-based ligand, coordinates to a transition metal (commonly palladium, rhodium, or ruthenium). rsc.org This coordination event brings the metal center close to the C-H bonds at the C5 and C6 positions, facilitating selective activation and subsequent functionalization.

The formyl group has been demonstrated as an effective directing group in Pd(II)-catalyzed reactions, favoring C4-arylation over C2-arylation in free (NH) indoles. nih.govnih.gov This principle can be extended to the dihydroindole system, where an N-attached directing group can steer functionalization to the available positions on the benzene ring. After the desired transformation, the directing group can often be removed, making it a "temporary" or "traceless" handle.

Directing Group (DG) Installation Metal Catalyst Target Position Transformation Example DG
PicolinamideAcylation with picolinic acidPalladium(II)C5 or C6Arylation, AlkylationN-(pyridin-2-yl)carbonyl
PyrimidineN-alkylation with 2-halopyrimidineRuthenium(II)C5 or C6Acylation, AlkenylationPyrimidin-2-yl
Carbamoyl (B1232498)Reaction with carbamoyl chlorideLithium base/PalladiumC5 or C6Silylation, BorylationN,N-diethylcarbamoyl worktribe.com

Multicomponent Reaction Strategies Incorporating the Dihydroindole Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org Incorporating the dihydroindole scaffold into MCRs can rapidly generate libraries of structurally diverse compounds.

While MCRs using this compound as a starting component are not extensively documented, the scaffold can be constructed via MCRs or analogous structures can be used in such reactions. For example, oxindoles, which are structurally related to dihydroindoles, are frequently synthesized and functionalized using MCRs to produce complex spirocyclic systems. nih.gov

A conceptual MCR could involve a substituted aniline precursor, such as 2-bromo-5-methoxyaniline (B1269708), which would form the core of the final dihydroindole product. An example is the Ugi four-component reaction.

Conceptual Ugi-type Reaction Followed by Cyclization:

Components:

Amine: 2-bromo-5-methoxyaniline

Aldehyde/Ketone: A suitable carbonyl compound

Isocyanide: An isocyanide (R-NC)

Carboxylic Acid: A carboxylic acid containing an alkene moiety

Process: The initial Ugi reaction would form a complex acyclic intermediate. A subsequent intramolecular reaction, such as a Heck cyclization, could then form the dihydroindole ring, incorporating diversity from all four starting components in a highly convergent fashion. Such strategies are powerful in medicinal chemistry for the rapid assembly of drug-like molecules. beilstein-journals.org

MCR Type Key Components Scaffold Produced Potential for Diversity
Ugi/Heck Sequence Substituted Aniline, Aldehyde, Isocyanide, Unsaturated Carboxylic AcidSubstituted DihydroindolesHigh; four points of diversity can be introduced in one pot.
Passerini/Cyclization Substituted Aniline, Aldehyde, IsocyanideFunctionalized OxindolesHigh; three points of diversity.
Palladium-Catalyzed Annulation 2-Ethynylaniline, Carbon Monoxide, Perfluoroalkyl Iodide3-Methyleneoxindoles beilstein-journals.orgBuilds the core ring structure with functional handles.

Spectroscopic and Crystallographic Elucidation of 4 Bromo 7 Methoxy 2,3 Dihydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide the primary evidence for the constitution of a molecule. While specific experimental data for 4-bromo-7-methoxy-2,3-dihydro-1H-indole is not publicly available in the cited literature, a detailed analysis of closely related structures, such as other substituted indoles, allows for the prediction of its spectral features. rsc.orgnih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dihydro-pyrrole ring, the N-H proton, and the methoxy (B1213986) group protons. The aromatic region would likely display two doublets for the protons at the C5 and C6 positions, with their chemical shifts and coupling constants influenced by the bromine and methoxy substituents. The protons on the saturated C2 and C3 carbons would appear as triplets, coupled to each other. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show nine distinct signals. The carbon atoms of the aromatic ring would resonate in the downfield region (typically 100-150 ppm). The carbon bearing the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The methoxy-substituted carbon (C7) would appear at a lower field compared to the other aromatic carbons. The aliphatic carbons (C2 and C3) would have signals in the upfield region, and the methoxy carbon would appear around 55-60 ppm.

Table 1: Representative ¹H NMR Data for a Substituted Indole (B1671886) Derivative (5-Methoxy-3-methyl-1H-indole) rsc.org

ProtonChemical Shift (δ, ppm)Multiplicity
NH--
Aromatic-H--
OCH₃--
CH₂ (C2)--
CH₂ (C3)--

Table 2: Representative ¹³C NMR Data for a Substituted Indole Derivative (4-Bromo-3-methyl-1H-indole) rsc.org

CarbonChemical Shift (δ, ppm)
C2122.86
C3113.15
C3a126.33
C4114.93
C5123.51
C6123.65
C7110.52
C7a137.71
OCH₃-

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (H5 and H6) and, crucially, between the protons of the two methylene groups (H2 and H3) in the five-membered ring, confirming their neighboring relationship. uni.lu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the aliphatic proton signals would correlate with the aliphatic carbon signals, and the aromatic proton signals would correlate with their respective carbon signals. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). HMBC is critical for piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the C7 carbon, and the N-H proton would likely show correlations to C2 and C7a. The aromatic protons would show correlations to neighboring and geminal carbons, helping to confirm the substitution pattern. uni.lu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the methoxy protons and the H6 proton, confirming their proximity on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₀BrNO), the exact molecular weight can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M and M+2 peaks appear in an approximate 1:1 ratio due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While specific fragmentation data for the target compound is not available, general fragmentation pathways for indoles and related structures can be predicted. Common fragmentation would likely involve the loss of the bromine atom, the methoxy group (as a methyl radical or formaldehyde), or cleavage of the dihydro-pyrrole ring. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the molecular formula. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A notable feature would be the N-H stretching vibration, typically appearing as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1020-1250 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum (500-600 cm⁻¹). rsc.org The IR spectrum of a related compound, 4-bromo-7-methoxy-1H-inden-1-one, provides a reference for some of these expected vibrations. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted benzene (B151609) chromophore, would be expected to show absorption bands in the ultraviolet region, likely around 250-300 nm, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these bands are influenced by the bromo and methoxy substituents.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

Although a crystal structure for this compound has not been reported in the searched literature, analysis of a closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, offers valuable insights into the expected solid-state conformation. nih.gov

Based on the analysis of related structures, the dihydroindole core of this compound is expected to be nearly planar, with a slight twist in the saturated five-membered ring. nih.gov The planarity of the bicyclic system is a common feature in such molecules. The methoxy group attached to the aromatic ring would likely lie close to the plane of the ring.

Torsion angles, which describe the rotation around a chemical bond, are critical in defining the conformation. The key torsion angles would be those involving the substituents and the ring system. For instance, the torsion angle defining the orientation of the methoxy group relative to the aromatic ring would be of particular interest. In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the methoxy groups are nearly coplanar with the benzene ring, with torsion angles of 2.7(4)° and 6.6(5)°. nih.gov A similar near-coplanar arrangement would be expected for the methoxy group in this compound. The conformation of the five-membered dihydro-pyrrole ring can be described by its puckering parameters. It is likely to adopt an envelope or twisted conformation to relieve ring strain.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially weak C-H···O or C-H···Br interactions, would play a significant role in the crystal packing. nih.gov

Intermolecular Interactions and Packing Arrangements (e.g., π-stacking, hydrogen bonding, halogen bonding)

The solid-state architecture of bromo-methoxy-indole derivatives is significantly influenced by a network of weak intermolecular forces. The interplay between hydrogen bonding, π-π stacking, and in some cases, halogen bonding, governs the molecular assembly into stable crystalline lattices.

Hydrogen Bonding:

Interactive Table of Hydrogen Bond Geometries in Related Bromo-Indole Derivatives

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry CodeReference Compound
C2–H2···O20.932.372.950(2)120Intramolecular5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole
C12–H12A···O10.962.593.302(5)131x, y-1, z5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole
N1–H1···O10.862.012.863(2)172-x+1, -y+1, -z+14-Bromo-1H-indole-2,3-dione

π-Stacking Interactions:

The planar aromatic rings of indole derivatives facilitate π-stacking interactions, which are a prominent feature in their crystal packing. In 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, π-stacking interactions occur between the six-membered aromatic rings, forming stacks of molecules that extend along the a-axis. nih.gov In a series of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, infinite stacking of the indole moieties creates columns. nih.gov These stacks can be composed of pairs of molecules held together by slipped π–π interactions. nih.gov For example, in 4-Bromo-1H-indole-2,3-dione, the nine-membered rings stack with parallel slipped π–π interactions. researchgate.net The geometric parameters of these interactions, such as the inter-centroid and inter-planar distances, are indicative of significant orbital overlap.

Interactive Table of π-π Stacking Parameters in Related Bromo-Indole Derivatives

Interacting Rings (CgI→CgJ)Cg···Cg (Å)Interplanar Distance (Å)Slippage (Å)Symmetry CodeReference Compound
Cg(N1/C1-C8)→Cg(N1/C1-C8)3.628(3)3.391.30-x+1, -y+1, -z+15-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole
Cg(indole)→Cg(indole)3.7173(6)3.3110(8)1.6898(14)-4-Bromo-1H-indole-2,3-dione

Halogen Bonding:

The bromine atom in these structures can act as a halogen bond donor, forming interactions with nucleophilic atoms. While not universally present, these interactions can be significant. In the crystal structure of 4-Bromo-1H-indole-2,3-dione, intermolecular Br···O close contacts are observed at a distance of 3.0430(14) Å. researchgate.net Studies on other related compounds, such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, demonstrate that bromine atoms can participate in C–Br···Br and C–Br···π halogen bonds, which contribute to the formation of the supramolecular architecture. mdpi.com The strength and directionality of these halogen bonds are influenced by the electronic environment of the bromine atom and the nature of the acceptor. mdpi.com The distance between the interacting atoms is typically shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.

Computational and Theoretical Investigations of 4 Bromo 7 Methoxy 2,3 Dihydro 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. For a molecule like 4-bromo-7-methoxy-2,3-dihydro-1H-indole, DFT calculations can elucidate its fundamental electronic and structural properties. A common approach involves using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-31G(d,p) or larger, to accurately model the system. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The dihydro-indole core consists of a benzene (B151609) ring fused to a five-membered dihydropyrrole ring. While the benzene ring is planar, the saturated portion of the five-membered ring introduces conformational flexibility. In similar dihydroindene structures, this five-membered ring often adopts a slight twist or envelope conformation. nih.gov For this compound, conformational analysis would explore the different possible puckering modes of the dihydropyrrole ring and the orientation of the methoxy (B1213986) group relative to the aromatic ring. The presence of the bulky bromine atom and the methoxy group can influence the preferred conformation by introducing steric and electronic effects. DFT calculations can quantify the energy differences between these conformers, identifying the global minimum energy structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this exact molecule is not readily available in the provided search results.

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.90 Å
C-O (methoxy) 1.37 Å
O-CH3 (methoxy) 1.43 Å
N-H 1.01 Å
Bond Angle C-C-Br 121°
C-O-C (methoxy) 118°

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the molecular orbitals and their corresponding energy levels. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbitals. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may have significant contributions from the antibonding orbitals of the aromatic system and the C-Br bond.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical values for similar aromatic compounds.

Orbital Energy (eV)
HOMO -5.8 eV
LUMO -1.5 eV

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. openaccesspub.org

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of the N-H bond, the C-Br bond, or the asymmetric and symmetric stretches of the methoxy group. By comparing the calculated vibrational spectrum with experimentally obtained spectra (e.g., from FTIR spectroscopy), the molecular structure can be confirmed. The theoretical frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the calculations (e.g., the harmonic oscillator model).

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) This table presents hypothetical data based on characteristic vibrational frequencies.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching ~3400
C-H (aromatic) Stretching ~3100
C-H (aliphatic) Stretching ~2950
C-O (methoxy) Stretching ~1250

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

DFT provides a framework for calculating various reactivity descriptors that help predict how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor.

Fukui functions are another set of reactivity indicators derived from DFT. They identify the regions in a molecule that are most susceptible to nucleophilic attack, electrophilic attack, or radical attack. This analysis can pinpoint specific atoms that are most likely to be involved in a chemical reaction, providing more detailed insight than MEP maps alone. For instance, such an analysis could quantify the susceptibility of the carbon atom attached to the bromine to nucleophilic substitution.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static, minimum-energy structures, many molecules are flexible and exist as an ensemble of different conformations at room temperature. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

For this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. By simulating the motion of the atoms over time, MD can reveal the dynamics of the dihydropyrrole ring puckering and the rotation of the methoxy group. This provides a more realistic picture of the molecule's behavior in solution, including its interactions with solvent molecules. The results from MD can provide insights into the average structural properties and the relative populations of different conformers.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the C-Br bond. nih.gov

By modeling the entire reaction pathway, from reactants to products through the transition state, chemists can gain a detailed understanding of the reaction mechanism. DFT calculations can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. For example, modeling the reaction of this compound with a nucleophile would involve calculating the energies of the reactants, the transition state for the substitution, and the final products. This can help predict whether the reaction is likely to occur and under what conditions. Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes to novel derivatives. nih.gov

Transition State Analysis

Such an analysis would typically involve:

Identification of potential reaction pathways.

Calculation of the geometries of reactants, products, and transition states.

Determination of the energy of the transition state structure.

Vibrational frequency analysis to confirm the transition state (i.e., the presence of a single imaginary frequency).

Without specific studies, any discussion on the transition states for reactions involving this compound would be purely speculative and fall outside the scope of this scientifically accurate article.

Reaction Coordinate Mapping

Similarly, there is no available information or published research that maps the reaction coordinates for any chemical transformation involving this compound. A reaction coordinate map, or potential energy surface, provides a visual representation of the energy of a system as it progresses from reactants to products, passing through transition states and any intermediates.

The generation of a reaction coordinate map for a reaction involving this compound would necessitate sophisticated computational calculations. These would illustrate the energetic landscape of the reaction, highlighting the activation energies and the relative stabilities of all species along the reaction path.

In the absence of such studies, no data tables or detailed research findings on the reaction coordinate mapping for this specific compound can be presented.

Application of 4 Bromo 7 Methoxy 2,3 Dihydro 1h Indole and Its Analogs in Medicinal Chemistry and Organic Synthesis

Scaffold-Based Drug Design Principles

Scaffold-based drug design is a cornerstone of modern medicinal chemistry, utilizing a core molecular structure that can be systematically modified to optimize interactions with a biological target. researchgate.netopenaccessjournals.com This approach allows for the efficient exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of the Dihydroindole Core as a Privileged Scaffold

The indole (B1671886) nucleus and its derivatives are recognized as "privileged scaffolds" in drug discovery. eurekaselect.comnih.gov This designation is due to their prevalence in a multitude of natural and synthetic molecules that exhibit a wide array of biological activities. researchgate.net The indole scaffold is a key component in drugs targeting G-protein coupled receptors (GPCRs), enzymes, and other protein classes. eurekaselect.commdpi.com Its structural features allow it to bind to conserved pockets in many receptors. eurekaselect.com

The 2,3-dihydroindole (indoline) core, as found in 4-bromo-7-methoxy-2,3-dihydro-1H-indole, retains many of the favorable properties of the indole scaffold while offering distinct advantages. The saturation at the 2 and 3 positions introduces a three-dimensional character that can be crucial for fitting into specific binding sites. This non-planar geometry can lead to improved target selectivity and better physicochemical properties compared to its aromatic counterpart. The dihydroindole scaffold is considered a versatile starting point for designing inhibitors for various targets, including kinases and anti-cancer agents. nih.govresearchgate.net

Rational Design of Analogs for Target Interaction

Rational drug design involves modifying a lead compound to improve its therapeutic profile. researchgate.netnih.gov Starting with the this compound framework, medicinal chemists can design analogs to probe and enhance interactions with a specific biological target. The substituents on the dihydroindole core—the bromine atom at position 4 and the methoxy (B1213986) group at position 7—serve as key handles for modification.

For instance, the bromine atom can act as a halogen bond donor, a type of non-covalent interaction that has gained recognition for its importance in protein-ligand binding. acs.org The methoxy group can participate in hydrogen bonding or be a placeholder for other groups to explore steric and electronic requirements within a binding pocket. By systematically altering these substituents and exploring different substitution patterns on the dihydroindole ring, researchers can fine-tune the molecule's properties to achieve desired biological activity. openaccessjournals.com

Bioisosteric Modification Strategies within the this compound Framework

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a biologically active compound is replaced by another, creating a new molecule with similar biological properties. nih.govcambridgemedchemconsulting.com This technique is used to modulate potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetics. nih.govcambridgemedchemconsulting.com

Halogen Bioisosteres for Bromine Substitution

The bromine atom at the 4-position of the dihydroindole ring can be replaced with various bioisosteres to modulate the compound's properties. Halogens are often interchanged to fine-tune activity, as their bonds are weaker than hydrogen bonds and the nature of their interactions can differ significantly. cambridgemedchemconsulting.com

Common bioisosteric replacements for bromine include other halogens like chlorine or fluorine. u-tokyo.ac.jpscripps.edu Replacing bromine with fluorine, for example, can increase metabolic stability due to the strength of the C-F bond. scripps.edu Non-halogen bioisosteres are also employed. For instance, the ethynyl (B1212043) group has been investigated as a substitute for halogens like iodine and chlorine, as it can mimic the halogen bond interaction in certain contexts, such as in EGFR inhibitors. acs.orgnih.gov The cyano (CN) group can also serve as an alternative electron-withdrawing group. scripps.edu

Original GroupBioisosteric ReplacementPotential Rationale
Bromine (Br)Chlorine (Cl)Modulate halogen bond strength and lipophilicity. u-tokyo.ac.jp
Bromine (Br)Fluorine (F)Increase metabolic stability; similar size to hydrogen. scripps.edu
Bromine (Br)Ethynyl (-C≡CH)Mimic halogen bond interactions. acs.orgnih.gov
Bromine (Br)Cyano (-CN)Alternative electron-withdrawing group; can increase hydrophilicity. scripps.edu
Bromine (Br)Trifluoromethyl (-CF₃)Similar electronic effects; increased lipophilicity. cambridgemedchemconsulting.com

Oxygen-Containing Bioisosteres for Methoxy Substitution

The methoxy group (-OCH₃) is a common feature in drug molecules but can be a metabolic liability, often susceptible to oxidative metabolism. chemrxiv.orgnih.gov Bioisosteric replacement is a key strategy to mitigate this while preserving or enhancing activity. chemrxiv.org

Fluorinated groups are popular replacements for the methoxy moiety. The difluoroethyl (-OCHF₂) or trifluoromethoxy (-OCF₃) groups can mimic the steric and electronic properties of the methoxy group but are significantly more stable to metabolic degradation. nih.govresearchgate.net Replacing the oxygen atom itself with a difluorinated carbon results in a difluoroethyl (-CF₂CH₃) group, which has been shown to improve both potency and metabolic stability in several drug candidates. nih.gov Other potential replacements include the methylthio (-SCH₃) group. researchgate.net

Original GroupBioisosteric ReplacementPotential Rationale
Methoxy (-OCH₃)Fluorine (-F)Block oxidative metabolism, though may increase lipophilicity. chemrxiv.org
Methoxy (-OCH₃)Trifluoromethoxy (-OCF₃)Increase metabolic stability. researchgate.net
Methoxy (-OCH₃)Difluoroethyl (-CH₂CF₂H)Mimic steric/electronic features; improve metabolic stability. nih.gov
Methoxy (-OCH₃)Methylthio (-SCH₃)Similar size and electronic properties. researchgate.net

Ring System Bioisosteres for the Dihydroindole Scaffold

Scaffold hopping, or the replacement of a core ring system with a different one while maintaining similar biological activity, is a powerful tool for discovering novel chemical entities and navigating patent landscapes. nih.govnih.gov This strategy involves identifying alternative scaffolds that can present the key pharmacophoric groups in a similar spatial arrangement to the original molecule. researchgate.net

For the 2,3-dihydro-1H-indole scaffold, several bioisosteric ring systems could be considered. The goal is to find a different heterocyclic or carbocyclic core that preserves the three-dimensional orientation of the substituents. Examples of potential ring bioisosteres are often identified through computational analysis and a deep understanding of structure-activity relationships. The replacement of one heterocyclic system with another is a recognized strategy in designing new drugs. researchgate.net

Original ScaffoldPotential Bioisosteric ScaffoldRationale
2,3-Dihydro-1H-indoleTetrahydroquinolineSimilar bicyclic, nitrogen-containing structure with a six-membered saturated ring instead of five.
2,3-Dihydro-1H-indoleIndaneCarbocyclic analog, removes the nitrogen heteroatom which can alter polarity and hydrogen bonding capability.
2,3-Dihydro-1H-indoleBenzofuran or DihydrobenzofuranReplaces the nitrogen with an oxygen atom, altering hydrogen bonding properties and electronics.
2,3-Dihydro-1H-indoleAzaindole or Diazaindole AnalogsIntroduction of additional nitrogen atoms into the aromatic ring to modulate properties like solubility and target interactions. researchgate.net

Development as Advanced Synthetic Intermediates

The utility of this compound and its analogs as advanced synthetic intermediates is underscored by their role in the assembly of intricate molecular frameworks. The presence of the bromine atom at the 4-position and the methoxy group at the 7-position of the indoline (B122111) core offers distinct sites for functionalization, enabling chemists to elaborate the structure in a controlled and predictable manner.

Precursors for Polycyclic Systems

The construction of polycyclic systems often relies on the strategic use of bifunctional starting materials that can undergo sequential or cascade reactions to form multiple rings. This compound is well-suited for this purpose, with the bromo substituent providing a handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

While direct examples showcasing the conversion of this compound into polycyclic systems are not extensively documented in readily available literature, the principles of established synthetic methodologies strongly support its potential in this area. For instance, intramolecular Heck reactions, a cornerstone in the synthesis of cyclic and polycyclic compounds, are highly applicable. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule to forge a new ring. A hypothetical, yet chemically sound, strategy would involve the N-alkylation or acylation of this compound with a side chain containing a terminal alkene. Subsequent intramolecular Heck cyclization would then lead to the formation of a new ring fused to the indole core, generating a polycyclic structure. The regioselectivity of such cyclizations is often predictable, governed by steric and electronic factors.

Furthermore, the bromo-substituted ring can participate in various annulation strategies. Transition metal-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to introduce a second reactive moiety, setting the stage for a subsequent ring-closing reaction to build the polycyclic framework. The development of one-pot multicomponent reactions (MCRs) also offers an efficient pathway to complex polycyclic indole alkaloids from simpler precursors. researchgate.net

The following table illustrates potential polycyclic scaffolds that could be accessed from this compound based on established synthetic transformations.

Starting Material AnalogueReaction TypePotential Polycyclic Product
N-alkenyl-4-bromo-7-methoxyindolineIntramolecular Heck ReactionFused tetracyclic indoline derivative
4-Alkynyl-7-methoxyindoline (from Sonogashira coupling)Intramolecular hydroarylationPyrrolo[1,2-a]indole derivative
4-Boryl-7-methoxyindoline (from borylation)Suzuki coupling with a dihalo-aromaticFused polyaromatic indole system

These examples highlight the latent potential of this compound as a precursor for a diverse array of polycyclic systems, a critical structural motif in many biologically active compounds.

Building Blocks for Complex Natural Product Synthesis

The indole nucleus is a privileged scaffold found in a vast number of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of these complex molecules often requires strategically functionalized indole building blocks to facilitate the construction of the target's intricate architecture. 7-Methoxy-2,3-dihydro-1H-indole and its derivatives are recognized as important intermediates in the synthesis of natural products and other bioactive compounds. chemimpex.com

The Fischer indole synthesis remains a classic and widely used method for constructing the indole core in the total synthesis of numerous natural products, particularly alkaloids. semanticscholar.orgnih.gov While not a direct application of the pre-formed this compound, the principles of this reaction underscore the importance of substituted anilines and hydrazines, which can be conceptually derived from or lead to such indole structures.

In the context of total synthesis, a pre-functionalized building block like this compound offers significant advantages. The bromine atom can serve as a synthetic handle for late-stage functionalization or for key bond-forming reactions that construct the core of the natural product. For example, in the synthesis of polycyclic indole alkaloids, which often feature complex, fused ring systems, the bromo-group can direct the formation of key carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

A notable example of a natural product class where such a building block could be instrumental is the ergot alkaloids, which are characterized by a tetracyclic ergoline (B1233604) ring system. The synthesis of these complex molecules often involves the construction of the C and D rings onto a pre-existing indole or indoline core. The strategic placement of a bromine atom, as in this compound, would allow for the introduction of the necessary fragments to complete the polycyclic structure.

The table below outlines hypothetical applications of this compound derivatives in the synthesis of classes of natural products.

Natural Product ClassKey Synthetic StrategyRole of the Indole Building Block
Ergot AlkaloidsIntramolecular cyclization (e.g., Heck, aldol)Precursor to the tetracyclic ergoline core
Aspidosperma AlkaloidsCycloaddition or rearrangement reactionsProvides the functionalized indoline nucleus
Strychnos AlkaloidsCascade reactions, oxidative couplingsServes as the starting point for the heptacyclic core

The utility of this compound and its analogs as building blocks in the synthesis of complex natural products is a testament to the power of strategic functionalization in modern organic chemistry. The ability to introduce key structural motifs in a controlled manner is paramount to the successful and efficient total synthesis of these intricate and often biologically significant molecules.

Future Research Directions and Emerging Methodologies for 4 Bromo 7 Methoxy 2,3 Dihydro 1h Indole

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of functionalized indoles and their dihydro-analogs is a central theme in organic chemistry. researchgate.net Future efforts concerning 4-bromo-7-methoxy-2,3-dihydro-1H-indole will likely focus on moving beyond traditional multi-step procedures, which can be inefficient. Research is geared towards the development of sophisticated catalytic systems that enable more direct and atom-economical routes.

Key areas of development include:

Transition Metal Catalysis : Palladium and copper catalysts are well-established for constructing indole (B1671886) rings through domino reactions, such as the Sonogashira coupling followed by cyclization. researchgate.net Future work may involve designing catalysts with enhanced activity and selectivity for the specific substitution pattern of this compound, potentially starting from precursors like 2,3-dihalophenols. rsc.org Iridium-based catalysts are also emerging as powerful tools for the methylation and functionalization of indoles, a strategy that could be adapted for related dihydroindoles. rsc.org

Brønsted Acid Catalysis : The use of simple, metal-free Brønsted acids represents a more sustainable approach to indole synthesis. researchgate.net Developing acidic deep eutectic solvents (DESs) or other strong Brønsted acids that can catalyze the cyclization to form the dihydroindole core under mild conditions is a promising research avenue. researchgate.net

Photocatalysis : Light-mediated reactions offer unique pathways for bond formation. Photoredox catalysis, for example, can be used for hydroaminoalkylation to build the heterocyclic ring system, providing a modular entry to various isomers from common starting materials. nih.gov

These advanced catalytic methods aim to improve yields, reduce waste, and provide more versatile and efficient access to the target compound and its derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of synthetic reactions is a time-consuming process. youtube.com Automated synthesis and High-Throughput Experimentation (HTE) are transformative technologies that accelerate this process by enabling a large number of experiments to be performed in parallel on a small scale. youtube.comacs.org

For this compound, these technologies offer significant advantages:

Rapid Reaction Optimization : HTE platforms can quickly screen a wide array of catalysts, solvents, bases, and temperature conditions to identify the optimal parameters for its synthesis. youtube.com This is particularly valuable for developing and refining the novel catalytic systems discussed previously.

Library Synthesis : Once an efficient synthesis is established, automated systems can be used to rapidly generate a library of derivatives. youtube.com By varying the starting materials, a collection of analogs with different functional groups can be synthesized, which is crucial for structure-activity relationship (SAR) studies in drug discovery. digitellinc.comnih.gov

Flow Chemistry : Continuous flow synthesis, an automated technique, offers precise control over reaction parameters and allows for safe handling of reactive intermediates. nih.gov Developing a flow process for this compound could enable scalable, on-demand production and facilitate multi-step sequences by telescoping reactions without intermediate purification. nih.gov

The integration of HTE and automation not only increases efficiency but also generates large, high-quality datasets that are ideal for training machine learning algorithms. youtube.com

Advanced Spectroscopic Characterization Techniques

Accurate structural elucidation is fundamental to chemical research. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain essential, advanced methods provide deeper insights into the compound's structure and properties.

For this compound, characterization would rely on:

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Techniques like electrospray ionization (ESI) are commonly used. beilstein-journals.org

Multi-dimensional NMR Spectroscopy : 1H and 13C NMR are standard for confirming the carbon-hydrogen framework. rsc.orgbeilstein-journals.org Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to definitively assign all proton and carbon signals and confirm connectivity, especially the positions of the bromo and methoxy (B1213986) substituents on the aromatic ring.

Ion Mobility-Mass Spectrometry (IM-MS) : This advanced technique separates ions based on their size, shape, and charge. It provides a Collision Cross Section (CCS) value, which is a measure of the ion's rotationally averaged surface area. uni.luuni.lu Predicting CCS values for different adducts of the molecule can aid in its identification and characterization within complex mixtures. uni.luuni.lu

Table 1: Predicted Spectroscopic Data for this compound Analogs This table presents predicted data for closely related structures, which serves as a reference for the characterization of this compound.

TechniqueAnalyteAdductPredicted m/zPredicted CCS (Ų)Source
IM-MS4-bromo-7-methoxy-1H-indole-2,3-dione[M+H]+255.96039144.5 uni.lu
IM-MS4-bromo-7-methoxy-1H-indole-2,3-dione[M+Na]+277.94233158.6 uni.lu
IM-MS4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine[M+H]+242.01750148.1 uni.lu
IM-MS4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine[M+Na]+263.99944160.2 uni.lu

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven prediction and design. nih.govbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, unseen transformations. francis-press.comfrancis-press.com

For a target like this compound, AI can be applied in several ways:

Retrosynthesis Planning : ML models can suggest potential synthetic routes to the target molecule by working backward from the final structure. beilstein-journals.orgmicrosoft.com This can help chemists identify novel or more efficient disconnection strategies.

Reaction Condition Optimization : Algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific reaction step. beilstein-journals.org This complements HTE by narrowing down the experimental space that needs to be screened.

Forward Reaction Prediction : Given a set of reactants and reagents, forward prediction models can anticipate the likely products and even potential side products. nih.gov This is useful for validating proposed synthetic steps and troubleshooting unexpected outcomes.

Compound Design : AI can be used to design new derivatives of this compound with desired properties by learning from existing chemical data.

Table 2: Machine Learning Algorithms in Chemical Synthesis This table summarizes various ML algorithms and their applications in the context of predicting reaction outcomes for indole synthesis and other organic reactions.

AlgorithmAbbreviationApplication in SynthesisSource
Random ForestRFPredicting energy barriers and selectivity in C-H activation of indoles. francis-press.comfrancis-press.com
Neural NetworkNNDemonstrates good performance in predicting reaction outcomes. francis-press.comfrancis-press.com
Support Vector RegressionSVRUsed for making predictions on reaction parameters. francis-press.comfrancis-press.com
Kernel Ridge RegressionKRRPredicting results of C-H activation reactions. francis-press.comfrancis-press.com
Sequence-to-Sequence ModelsSeq2SeqPredicting reaction products from reactant SMILES strings. nih.gov

Exploration of New Chemical Reactivity Profiles and Transformations

Understanding the reactivity of this compound is key to unlocking its potential as a building block in synthetic chemistry. Future research will focus on exploring transformations that leverage its unique structural features.

The key reactive sites of the molecule include:

The Bromine Atom : The C-Br bond is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 4-position. This functionalization is a primary route to creating diverse molecular architectures.

The Methoxy Group : The methoxy group can potentially be cleaved to reveal a phenol, which can then be used in etherification or other reactions. Alternatively, it directs electrophilic aromatic substitution, although the dihydroindole ring is already electron-rich.

The Indoline (B122111) Nitrogen : The secondary amine of the dihydroindole core can be N-alkylated or N-arylated, providing another point for diversification.

The Aromatic Ring : C-H activation is a powerful, modern strategy for functionalizing otherwise inert C-H bonds. acs.org Research into the selective C-H functionalization of the benzene (B151609) ring of the dihydroindole scaffold could provide novel pathways to substituted analogs. francis-press.comfrancis-press.com

The Dihydroindole Core : The 2,3-dihydroindole structure can be viewed as a precursor to the fully aromatic indole. Dehydrogenation or oxidation would yield the corresponding 4-bromo-7-methoxy-1H-indole, a different class of compound with its own distinct reactivity and properties.

Table 3: Potential Chemical Transformations for this compound This table outlines potential reactions based on the functional groups present in the molecule, drawing from general principles of indole and aryl halide chemistry.

Functional GroupReaction TypeDescriptionSource
Aryl Bromide (C4-Br)Cross-Coupling (e.g., Suzuki, Heck)Forms new C-C or C-Heteroatom bonds, enabling significant structural diversification.
Indoline Nitrogen (N-H)N-Alkylation / N-ArylationIntroduces substituents on the nitrogen atom. acs.org
Dihydroindole CoreOxidation / DehydrogenationConverts the 2,3-dihydroindole to the corresponding aromatic indole. mdpi.com
Aromatic Ring (C-H)C-H ActivationDirect functionalization of C-H bonds on the benzene ring. francis-press.comfrancis-press.com
Methoxy Group (O-CH3)Ether CleavageConverts the methoxy group to a hydroxyl group (phenol). rsc.org

Q & A

Q. What are the common synthetic routes for 4-bromo-7-methoxy-2,3-dihydro-1H-indole?

The compound is typically synthesized via cyclization reactions using substituted phenylhydrazines and dimethyl acetylenedicarboxylate (DMAD). For example, 1-(2-bromo-4-methoxyphenyl)-2-phenylhydrazine reacts with DMAD in methanol, followed by reflux in xylene to form the indole core. Purification involves column chromatography (n-hexane:AcOEt = 5:1) to isolate the product . Alternative routes include hydrogenation of brominated intermediates using Pd-C and ammonium formate under reflux .

Q. How is this compound purified post-synthesis?

Column chromatography is the standard method. A 70:30 ethyl acetate:hexane solvent system effectively separates the product from byproducts, as evidenced by TLC (Rf = 0.30 in similar indole derivatives) . For polar intermediates, gradient elution with chloroform/hexane mixtures improves resolution .

Q. What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.16–8.01 ppm for H-4, H-5, H-6) and methoxy groups (δ 3.88 ppm) .
  • IR Spectroscopy : Absorptions at ~1747 cm⁻¹ (ester C=O) and ~3436 cm⁻¹ (NH stretch) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) confirm molecular weight .

Q. How is the methoxy group introduced into the indole scaffold?

Methoxy groups are typically incorporated via precursor arylhydrazines. For example, 4-methoxybenzene derivatives are used in Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. Post-synthetic modification (e.g., demethylation) is avoided due to the compound’s sensitivity .

Q. What solvents and catalysts are optimal for indole ring formation?

Polar aprotic solvents like DMF or PEG-400 enhance reaction rates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) . For cyclization, xylene or methanol under reflux with DMAD ensures efficient ring closure .

Advanced Research Questions

Q. How can low yields in coupling reactions be addressed?

  • Catalyst Optimization : Use CuI (1.0 eq.) in PEG-400/DMF mixtures to improve cross-coupling efficiency .
  • Reaction Time : Extend stirring to 12+ hours for complete conversion in sluggish reactions .
  • Purification : Precipitate side products by adding water post-reaction, followed by multiple ethyl acetate extractions .

Q. How is regioselectivity ensured during bromination or methoxy substitution?

  • Directing Groups : Electron-rich methoxy groups direct electrophilic bromination to the para position.
  • Steric Control : Bulky substituents on the indole nitrogen (e.g., tert-butyl carbamate) prevent undesired ortho-bromination .
  • NMR Analysis : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT) to confirm regiochemistry .

Q. What strategies mitigate decomposition during hydrogenation?

  • Catalyst Poisoning : Pre-treat Pd-C with ammonium formate to reduce over-reduction .
  • Low-Temperature Reflux : Maintain reaction temperatures ≤90°C to preserve the dihydroindole scaffold .

Q. How are data contradictions resolved (e.g., unexpected NMR shifts)?

  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals.
  • Isotopic Labeling : Use ¹³C-enriched intermediates to track substituent effects on chemical shifts .
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. What scaling challenges arise in multi-gram syntheses?

  • Solvent Volume : Reduce PEG-400/DMF ratios to minimize viscous mixtures during workup .
  • Chromatography Alternatives : Replace column chromatography with recrystallization (e.g., n-hexane/EtOAc) for bulk batches .
  • Exothermic Reactions : Use controlled addition of reagents (e.g., DMAD) to prevent thermal runaway .

Methodological Notes

  • Synthesis : Prioritize Pd-C or CuI catalysts for regioselective transformations .
  • Analysis : Cross-validate NMR data with literature (e.g., δ 3.99 ppm for ester methyl groups in dimethyl indole-2,3-dicarboxylates) .
  • Troubleshooting : For persistent impurities, employ dual-column chromatography (silica gel followed by alumina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.